molecular formula C13H12ClNOS2 B1680018 RP-54745 CAS No. 135330-08-4

RP-54745

Cat. No.: B1680018
CAS No.: 135330-08-4
M. Wt: 297.8 g/mol
InChI Key: BEJJGVDFQORITE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

RP-54745, also known as 4-Chloro-5-(3,4-dihydro-1-methyl-2(1H)-isoquinolinyl)-3H-1,2-dithiol-3-one or 4-Chloro-5-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-3H-1,2-dithiol-3-one, primarily targets macrophages and the production of interleukin-1 (IL-1) . Macrophages are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis. IL-1 is a group of 11 cytokines, which plays a central role in the regulation of immune and inflammatory responses to infections or sterile insults .

Mode of Action

This compound acts by inhibiting the metabolism of stimulated macrophages, specifically the hexose monophosphate pathway (HMP) and the exocytosis of lysosomal enzymes . It also diminishes lipopolysaccharide (LPS)-induced IL-1 production by murine peritoneal macrophages . This effect was confirmed at the mRNA level; at the concentration of 3×10^−6 M, the IL-1α and β mRNA signals were inhibited, whereas the TNFα mRNA signal was only slightly lessened .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hexose monophosphate pathway (HMP), also known as the pentose phosphate pathway. This pathway plays a key role in cellular metabolism, providing cells with NADPH and pentoses necessary for nucleic acid synthesis .

Pharmacokinetics

This compound is effective at moderate oral doses (around 5 mg/kg) in different mouse models of induced arthritis and in the MRL/lpr mice, genetically predisposed to develop an autoimmune pathology including arthritic disorders . The clinical status of the MRL mice, and several of their disturbed biochemical and immunological parameters, improved after a 3-month treatment with this compound . .

Result of Action

The action of this compound leads to the inhibition of macrophage stimulation and IL-1 production, which can influence cells and cytokines implicated in the regulation of the immune system . The dysfunctioning of these can lead to inflammatory disorders or autoimmune pathologies . Therefore, this compound is considered a potential antirheumatic compound .

Preparation Methods

The synthesis of RP-54745 involves the formation of an amino-dithiole-one structure. The specific synthetic routes and reaction conditions are not widely detailed in public sources, but it is known that the compound is prepared through a series of organic reactions involving chlorination and cyclization steps . Industrial production methods would likely involve optimization of these reactions to ensure high yield and purity.

Chemical Reactions Analysis

RP-54745 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include various oxidizing and reducing agents, as well as nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

RP-54745 has several scientific research applications, including:

Comparison with Similar Compounds

RP-54745 is unique due to its specific inhibition of interleukin-1 production. Similar compounds include:

Compared to these compounds, this compound offers a distinct mechanism of action by targeting the production of interleukin-1 at the mRNA level, potentially offering different therapeutic benefits.

Properties

IUPAC Name

4-chloro-5-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)dithiol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS2/c1-8-10-5-3-2-4-9(10)6-7-15(8)12-11(14)13(16)18-17-12/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJJGVDFQORITE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CCN1C3=C(C(=O)SS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70928964
Record name 4-Chloro-5-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-3H-1,2-dithiol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135330-08-4
Record name RP 54745
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135330084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-5-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-3H-1,2-dithiol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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